molecular formula C14H16ClN3O B14928247 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide

3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B14928247
M. Wt: 277.75 g/mol
InChI Key: PPQHDJPNOYZVDH-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of a base.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is reacted with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the phenyl ring.

    Reduction: Reduction reactions may target the carbonyl group in the amide moiety.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-phenylpropanamide
  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)propanamide
  • 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the chloro group on the pyrazole ring. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C14H16ClN3O/c1-10-4-3-5-13(11(10)2)17-14(19)6-7-18-9-12(15)8-16-18/h3-5,8-9H,6-7H2,1-2H3,(H,17,19)

InChI Key

PPQHDJPNOYZVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C=C(C=N2)Cl)C

Origin of Product

United States

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